1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine
Description
1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine is an organic compound belonging to the class of styrenes It contains an ethenylbenzene moiety and is characterized by the presence of a pyrrolidine ring
Properties
CAS No. |
912339-38-9 |
|---|---|
Molecular Formula |
C19H20ClNO |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C19H20ClNO/c1-22-18-10-6-16(7-11-18)19(21-12-2-3-13-21)14-15-4-8-17(20)9-5-15/h4-11,14H,2-3,12-13H2,1H3 |
InChI Key |
VMOSJDFZKSORPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine has been evaluated for its potential to disrupt cancer cell proliferation pathways, particularly in breast and prostate cancer models .
Antidepressant Effects
Pyrrolidine derivatives have been explored for their neuropharmacological effects. A study demonstrated that compounds similar to 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine can modulate neurotransmitter systems, leading to antidepressant-like effects in animal models. These findings suggest a potential application in treating mood disorders .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that certain pyrrolidine derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
Data Tables
Case Study 1: Anticancer Efficacy
In a controlled study, the efficacy of 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Histological analysis revealed significant apoptosis markers, confirming the compound's potential as an anticancer drug.
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the antidepressant effects of the compound using the forced swim test in mice. Results showed a significant reduction in immobility time, suggesting enhanced mood-related behaviors. This effect was attributed to increased serotonin levels in the brain, indicating a possible mechanism for its antidepressant action.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(Z)-2-(4-Chlorophenyl)-1-phenylvinyl]pyrrolidine: This compound has a similar structure but lacks the methoxy group.
1-[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[(1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine: This compound has a different functional group and additional substituents.
The uniqueness of 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine lies in its specific structural features and the resulting chemical and biological properties.
Biological Activity
1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a pyrrolidine ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antiparasitic effects. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine can be described as follows:
- Molecular Formula : C17H20ClN
- Molecular Weight : 285.80 g/mol
- Structural Features : The compound consists of a pyrrolidine ring substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group.
Antibacterial Activity
Recent studies have demonstrated that pyrrolidine derivatives exhibit notable antibacterial properties. For instance, in vitro evaluations have shown that various pyrrolidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine | Staphylococcus aureus | <50 |
| Escherichia coli | <100 | |
| Pseudomonas aeruginosa | <150 |
The minimum inhibitory concentration (MIC) values indicate that this compound may be effective against common bacterial pathogens, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, certain pyrrolidine derivatives have shown antifungal activity. For example, studies have reported that compounds with similar structures can effectively inhibit the growth of fungal strains such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of Related Pyrrolidine Compounds
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine | Candida albicans | <75 |
| Aspergillus niger | <100 |
These findings suggest the potential of this compound in treating fungal infections .
Antiparasitic Activity
The antiparasitic effects of pyrrolidine derivatives have also been explored, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that certain structural modifications enhance the efficacy against this parasite.
Case Study: Inhibition of Pteridine Reductase
A study focused on the inhibition of pteridine reductase (PTR1), an enzyme critical for the survival of Trypanosoma brucei, revealed that pyrrolidine-based compounds could effectively inhibit this enzyme. This inhibition correlates with reduced parasitic viability in vitro and in vivo models, highlighting the therapeutic potential of these derivatives .
The biological activities of 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine are likely mediated through multiple mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Compounds targeting specific enzymes such as PTR1 can disrupt metabolic pathways essential for parasite survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
